REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[N:6][C:5]([CH2:10]Cl)=[CH:4][N:3]=1.[CH3:12][OH:13]>>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[N:6][C:5]([CH2:10][O:13][CH3:12])=[CH:4][N:3]=1
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Name
|
|
Quantity
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0.95 g
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Type
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reactant
|
Smiles
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NC1=NC=C(N=C1C#N)CCl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under nitrogen, at reflux, for about 18 hours
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was taken to dryness by evaporation
|
Type
|
CUSTOM
|
Details
|
A yellow residue was collected
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Type
|
EXTRACTION
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Details
|
extracted twice with boiling methylene chloride
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Type
|
FILTRATION
|
Details
|
These extracts were filtered
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Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
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Smiles
|
NC1=NC=C(N=C1C#N)COC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |